molecular formula C20H25N7O2 B10988628 N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

Cat. No.: B10988628
M. Wt: 395.5 g/mol
InChI Key: HXJICOOHENRIQQ-UHFFFAOYSA-N
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Description

N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a complex organic compound featuring a pyrazole ring, a methoxyphenyl group, a tetrazole ring, and a cyclohexanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide typically involves multiple steps, starting with the preparation of the pyrazole and tetrazole intermediates. The pyrazole ring can be synthesized through the reaction of 3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions. The tetrazole ring is often formed via cyclization reactions involving azides and nitriles.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H25N7O2

Molecular Weight

395.5 g/mol

IUPAC Name

N-[4-(3,5-dimethylpyrazol-1-yl)-3-methoxyphenyl]-1-(tetrazol-1-yl)cyclohexane-1-carboxamide

InChI

InChI=1S/C20H25N7O2/c1-14-11-15(2)27(23-14)17-8-7-16(12-18(17)29-3)22-19(28)20(9-5-4-6-10-20)26-13-21-24-25-26/h7-8,11-13H,4-6,9-10H2,1-3H3,(H,22,28)

InChI Key

HXJICOOHENRIQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=C(C=C(C=C2)NC(=O)C3(CCCCC3)N4C=NN=N4)OC)C

Origin of Product

United States

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